(+/-)-Pindobind
Overview
Description
(+/-)-Pindobind is a chemical compound known for its pharmacological properties It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use (+/-)-Pindobind to investigate its effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pindobind typically involves several steps, starting from commercially available precursors. The process often includes the formation of key intermediates through reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Pindobind undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (+/-)-Pindobind involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(+/-)-Pindobind can be compared to other compounds with similar structures or pharmacological properties, such as:
Propranolol: A beta-blocker used to treat cardiovascular conditions.
Pindolol: Another beta-blocker with similar therapeutic applications.
Carvedilol: A compound with both beta-blocking and antioxidant properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of pharmacological effects and its potential for use in a broader range of applications. Its racemic nature also allows for the study of enantiomer-specific effects, providing valuable insights into the role of chirality in drug action.
Properties
IUPAC Name |
2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWXFIRAISQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910011 | |
Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106469-51-6 | |
Record name | N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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